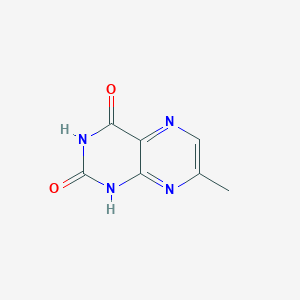

7-Methylpteridine-2,4(1H,3H)-dione

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methyl-1H-pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-3-2-8-4-5(9-3)10-7(13)11-6(4)12/h2H,1H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXGFZWEUAUYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158458 | |

| Record name | 7-Methyllumizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13401-38-2 | |

| Record name | 7-Methyllumizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyllumazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyllumizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Methylpteridine 2,4 1h,3h Dione

Established Synthetic Routes to Pteridine-2,4(1H,3H)-dione Core Structures

The construction of the pteridine-2,4(1H,3H)-dione (lumazine) core is most commonly achieved by building the pyrazine (B50134) ring onto a pre-existing pyrimidine (B1678525) precursor. This approach offers versatility and is the basis for the most widely used synthetic methods.

Condensation Reactions with Pyrimidine-4,5-diamine Derivatives and 1,2-Dicarbonyl Compounds

A primary and well-established method for synthesizing the pteridine-2,4(1H,3H)-dione scaffold is the Gabriel-Isay condensation. digitellinc.comnih.gov This reaction involves the condensation of a pyrimidine-4,5-diamine derivative with a 1,2-dicarbonyl compound, such as a diketone, ketoaldehyde, or dialdehyde. digitellinc.com The reaction typically begins with a nucleophilic attack from the more reactive 5-amino group of the pyrimidine onto the more electrophilic carbonyl carbon of the dicarbonyl compound. digitellinc.com

The key starting material for many lumazine (B192210) syntheses is 5,6-diaminouracil (B14702), which is a derivative of pyrimidine-4,5-diamine. The reaction's regioselectivity—determining whether the substituent from an unsymmetrical dicarbonyl compound ends up at position 6 or 7 of the resulting pteridine (B1203161)—can be influenced by steric and electronic factors. For instance, the condensation of a pyrimidine-4,5-diamine with an α-formyl ketone generally leads to the 7-substituted pteridine, as the more reactive aldehyde group preferentially reacts with the 5-amino group of the pyrimidine. nih.gov However, substituents on the pyrimidine ring can alter this preference, sometimes resulting in a mixture of 6- and 7-substituted isomers. nih.gov

Table 1: Examples of Pteridine-2,4(1H,3H)-dione Synthesis via Gabriel-Isay Condensation This table is interactive. Click on the headers to sort.

| Pyrimidine Reactant | 1,2-Dicarbonyl Compound | Product | Reference |

|---|---|---|---|

| 5,6-Diaminouracil | Glyoxal | Pteridine-2,4(1H,3H)-dione | nih.gov |

| 5,6-Diaminouracil | Diacetyl (Butane-2,3-dione) | 6,7-Dimethylpteridine-2,4(1H,3H)-dione | nih.gov |

| 5,6-Diaminopyrimidin-4(3H)-one | 2-Oxopropanal (Methylglyoxal) | 6-Methylpteridin-4(3H)-one | nih.gov |

Synthesis of Methylated Lumazine Derivatives

The synthesis of methylated lumazine derivatives is a direct application of the Gabriel-Isay condensation, utilizing simple methylated 1,2-dicarbonyl compounds. The regiochemical outcome is critical in these syntheses. For example, the reaction of 2-phenylpyrimidine-4,5,6-triamine with methylglyoxal (B44143) results specifically in the 7-methyl derivative. unlp.edu.ar This demonstrates a high degree of regiospecificity in the condensation. unlp.edu.ar

Conversely, a specific procedure for synthesizing 6-methylpteridin-4(3H)-one involves reacting 5,6-diaminopyrimidin-4(3H)-one with 2-oxopropanal (the hydrated form of methylglyoxal) in the presence of sodium hydrogen sulfite. nih.gov The initial adduct is then heated to evolve sulfur dioxide and yield the final product. nih.gov

Specific Synthesis of 7-Methylpteridine-2,4(1H,3H)-dione

The most direct and widely cited synthesis of the title compound, this compound (also known as 7-methyllumazine), follows the general condensation strategy.

Approaches Involving Uracil Derivatives and Glyoxal/Dimethylglyoxal

The specific synthesis of this compound is achieved through the regioselective condensation of 5,6-diaminouracil with methylglyoxal. unlp.edu.ar In this reaction, the more nucleophilic C5-amino group of the diaminouracil attacks the more electrophilic aldehyde carbonyl of methylglyoxal. The subsequent cyclization and dehydration lead to the formation of the pyrazine ring, yielding the 7-methyl substituted lumazine. This reaction is analogous to the biosynthetic pathway for 6,7-dimethyl-8-ribityllumazine, the precursor to vitamin B2, where 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione condenses with a dicarbonyl compound. digitellinc.com

Derivatization Strategies for this compound

Further functionalization of the this compound core can be achieved through various chemical transformations, with alkylation being a key strategy to modify its properties.

Alkylation Reactions and Regioselectivity (e.g., N3-alkylation)

The alkylation of the lumazine ring system, which contains multiple nitrogen atoms that can potentially be alkylated, is a process governed by regioselectivity. The pteridine-2,4(1H,3H)-dione structure exists in a tautomeric equilibrium, with acidic protons at the N1 and N3 positions.

Studies on the alkylation of the parent lumazine (pteridine-2,4(1H,3H)-dione) with 1-iododecane (B1670042) in the presence of a base demonstrate a clear, sequential alkylation pattern. digitellinc.comnih.gov The reaction proceeds via a nucleophilic substitution (SN2) mechanism. digitellinc.com Theoretical analysis and experimental results show that the initial alkylation occurs preferentially at the N1 position to yield the mono-alkylated product, 1-decylpteridine-2,4(1H,3H)-dione. digitellinc.comnih.gov

Only after the N1 position is occupied does the N3 position become susceptible to alkylation. digitellinc.comnih.gov The addition of a second equivalent of the alkylating agent leads to the formation of the 1,3-dialkylated product. digitellinc.comnih.gov This sequential N1 then N3 alkylation highlights a predictable pattern of regioselectivity. Therefore, the synthesis of an N3-alkylated derivative of 7-methyllumazine would necessitate a two-step process: initial alkylation at the N1 position, followed by a second alkylation at the N3 position.

Table 2: Sequential Alkylation of Lumazine This table is interactive. Click on the headers to sort.

| Starting Material | Alkylating Agent | Product(s) | Regioselectivity | Reference |

|---|---|---|---|---|

| Lumazine | 1-Iododecane (1 eq.) | 1-Decylpteridine-2,4(1,3H)-dione | N1-alkylation | digitellinc.comnih.gov |

| 1-Decylpteridine-2,4(1,3H)-dione | 1-Iododecane (1 eq.) | 1,3-Didecylpteridine-2,4(1,3H)-dione | N3-alkylation | digitellinc.comnih.gov |

Synthesis of Fused Heterocyclic Derivatives of this compound

The annulation of additional heterocyclic rings onto the pteridine core can lead to novel compounds with unique properties.

A notable synthetic route to fused pteridine systems is the dehydration of 1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-triones. zsmu.edu.uaresearchgate.net This reaction, when carried out by heating the starting materials in polyphosphoric acid, yields 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones in high yields. zsmu.edu.ua The process follows the principles of the Paal-Knorr synthesis. zsmu.edu.ua Attempts to use concentrated sulfuric acid for this dehydration have been found to be less effective, often resulting in complex mixtures or tarring of the reaction. zsmu.edu.ua

The general procedure involves heating a suspension of the 1-methyl-6-phenacyl-pteridine-2,4,7(1H,3H,8H)-trione in polyphosphoric acid at 130°C for one hour. zsmu.edu.ua After cooling, the reaction mixture is poured into water, leading to the precipitation of the desired furo[3,2-g]pteridine-2,4(1H,3H)-dione. zsmu.edu.ua The structure of these synthesized compounds has been confirmed using various analytical techniques, including IR, ¹H NMR, ¹³C NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. zsmu.edu.uaresearchgate.net

Table 1: Synthesis of 1-Methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones

| Starting Material (1a-k) | Reagent | Conditions | Product (2a-k) |

| 1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-triones | Polyphosphoric Acid | 130°C, 1 hour | 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones |

While the focus has been on furo[3,2-g]pteridines, the synthesis of other annulated pteridine systems is also an active area of research. These condensed heterocyclic derivatives are recognized for their potential biological activities. zsmu.edu.ua

Introduction of Various Substituents at Pteridine Ring Positions

The functionalization of the pteridine ring at various positions is a key strategy for modulating the properties of these compounds.

The synthesis of 6,7-disubstituted pteridine derivatives often involves the condensation of a suitably substituted o-diamine with an α,β-dicarbonyl compound. The specific nature of the substituents on both reactants dictates the final substitution pattern on the pteridine ring.

Further modifications can be achieved through subsequent reactions. For instance, alkylation of 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones with butyl chloroacetate (B1199739) in the presence of potassium carbonate in dimethylformamide occurs at the N3-position of the pteridine ring. zsmu.edu.ua This reaction typically involves refluxing the reactants for two hours. zsmu.edu.ua

Table 2: N3-Alkylation of 1-Methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones

| Starting Material | Reagent | Base | Solvent | Conditions | Product |

| 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-dione | Butyl chloroacetate | K₂CO₃ | DMF | Reflux, 2 hours | Butyl 2-(1-methyl-7-aryl-2,4-dioxo-1,4-dihydrofuro[3,2-g]pteridin-3(2H)-yl)acetate |

Hydroxy groups are often present in pteridine derivatives as their more stable tautomeric lactam forms, particularly when adjacent to a ring nitrogen atom. orientjchem.org The introduction of acylmethyl groups at the C6 position of the pteridine ring, specifically creating 1-methyl-6-phenacyl-pteridine-2,4,7(1H,3H,8H)-triones, serves as a crucial step for the subsequent synthesis of fused ring systems like the furo[3,2-g]pteridines. zsmu.edu.ua

Reaction Mechanisms and Pathways in the Synthesis of this compound and its Derivatives

The synthesis of furo[3,2-g]pteridine-2,4(1H,3H)-diones from 1-methyl-6-phenacyl-pteridine-2,4,7(1H,3H,8H)-triones via dehydration in polyphosphoric acid is proposed to proceed through a Paal-Knorr type mechanism. zsmu.edu.ua This classical furan (B31954) synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. In this specific case, the enol form of the phenacyl ketone likely attacks the carbonyl at the C7 position of the pteridine ring, followed by dehydration to form the furan ring. zsmu.edu.ua

The regioselectivity of the N3-alkylation of 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones is a noteworthy aspect of their reactivity. The reaction with butyl chloroacetate in a basic medium proceeds specifically at the N3 atom of the heterocyclic core. zsmu.edu.uaresearchgate.net This selectivity is likely governed by the electronic and steric factors within the fused ring system.

Biological Activities and Pharmacological Potential of 7 Methylpteridine 2,4 1h,3h Dione and Its Derivatives

General Biological Significance of Pteridine (B1203161) Derivatives

Pteridine derivatives are recognized for their broad spectrum of pharmacological activities, making them a focal point of research in drug discovery. ijrpr.comijfmr.com Naturally occurring pteridines like folic acid and biopterin (B10759762) are vital for various biological processes, including the synthesis of nucleic acids and amino acid metabolism. orientjchem.orgresearchgate.net Synthetic derivatives have also demonstrated significant therapeutic applications. nih.govresearchgate.net

Pteridine derivatives have been widely investigated as inhibitors of various enzymes. ijrpr.com A notable example is their inhibitory action on xanthine (B1682287) oxidase, an enzyme involved in the generation of reactive oxygen species. nih.govnih.gov Studies have shown that several pteridine derivatives can inhibit this enzyme in a concentration-dependent manner, with the most effective inhibitors being aromatic and unsubstituted at the 7-position of the pteridine ring. nih.gov

Another critical enzyme target for pteridine derivatives is dihydrofolate reductase (DHFR). ijrpr.com This enzyme is essential for the synthesis of nucleic acids, and its inhibition can halt cell proliferation. Methotrexate, a well-known pteridine derivative and DHFR inhibitor, is used in the treatment of cancer and autoimmune diseases. ijrpr.comorientjchem.orgnumberanalytics.com

Many pteridine derivatives exhibit potent antioxidant and radical-scavenging properties. ijrpr.comijfmr.comnih.gov They can act as scavengers of free radicals, although their effect can be complex. nih.gov Reduced pterins, such as tetra- and dihydropterins, generally function as radical scavengers. nih.gov However, due to their strong reducing capabilities, they can also promote the generation of reactive oxygen species in the presence of transition metal ions. nih.gov Aromatic pterins, on the other hand, have been described as inhibitors of enzymes involved in the production of free radicals. nih.gov The antioxidant activity of some sulfur-containing pteridines has been linked to their ability to inhibit lipid peroxidation. researchgate.net

Pteridine derivatives have been shown to interact with biological macromolecules like nucleic acids and proteins. nih.gov The ability of pteridine derivatives to bind to DNA and RNA fragments is a key aspect of their biological activity. ijrpr.com For example, certain dipyridine-pteridine derivatives have demonstrated the ability to inhibit E. coli DNA topoisomerase I, leading to DNA cleavage and reduced cell viability. ijrpr.com The interaction with proteins is also crucial; for instance, the binding affinity of pteridine derivatives to various enzymes dictates their inhibitory potential. numberanalytics.com The pterin (B48896) ring system, with its potential for hydrogen bonding and its electron-rich aromatic nature, can enhance binding affinity to biological targets. researchgate.net

Specific Biological Activities of 7-Methylpteridine-2,4(1H,3H)-dione and its Derivatives

Certain pteridine derivatives have been investigated for their potential as antimalarial agents. ijrpr.com

A study on a series of 6,7,8-substituted 3-methylpteridine-2,4(3H,8H)-diones revealed that compounds unsubstituted at the 6 and 7 positions exhibited in vitro activity against the human malaria parasite, Plasmodium falciparum. publish.csiro.au In contrast, derivatives with bulky substituents like dimethyl or diphenyl groups at these positions showed no activity. publish.csiro.au This suggests that the absence of bulky groups at the 6 and 7 positions is crucial for the antimalarial activity of this class of pteridine-2,4-diones. publish.csiro.au

Antimalarial Activity Studies

In Vivo Studies with Plasmodium vinckei vinckei in Mice

Research into the antimalarial potential of pteridinedione derivatives has included in vivo assessments using murine models. A series of 6,7,8-substituted 3-methylpteridine-2,4(3H,8H)-diones were synthesized and subsequently tested for their efficacy against a lethal strain of malaria, Plasmodium vinckei vinckei, in mice. orientjchem.org Despite parallel in vitro activity against the human malaria parasite Plasmodium falciparum, the study concluded that none of the tested compounds in this substituted series demonstrated activity against P. vinckei vinckei in the mouse model. orientjchem.org

Structure-Activity Relationships (SAR) for Antimalarial Efficacy, including the Role of Substituents

The structure-activity relationship (SAR) studies of pteridinediones reveal critical insights into the chemical features necessary for antimalarial action. While 6,7,8-substituted 3-methylpteridine-2,4(3H,8H)-diones were found to be inactive in vivo against P. vinckei vinckei, the corresponding 6,7-unsubstituted pteridinediones showed activity against cultured P. falciparum. orientjchem.org This suggests that substitutions at the 6, 7, and 8 positions of the pteridine core are detrimental to its antimalarial efficacy, at least in the context of the derivatives tested. The unsubstituted core appears to be a more promising scaffold for in vitro activity against the human malaria parasite. orientjchem.org

Anticancer Potential

The pteridine scaffold, including this compound, also known as 7-methyllumazine, is a recognized platform for the development of anticancer agents. um.esacs.org

Inhibition of Monocarboxylate Transporters (MCT1, MCT4) for Cancer Therapy

Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for cancer cell metabolism, as they facilitate the efflux of lactate (B86563) produced during glycolysis. Their inhibition is a key strategy in cancer therapy. Pteridine dione (B5365651) derivatives have been identified as potent inhibitors of MCT1. researchgate.net A study focused on the synthesis and SAR of pteridine dione and trione (B1666649) derivatives reported the discovery of novel, substituted pteridine compounds that act as inhibitors of MCT1. researchgate.net The activity of these compounds was confirmed through a 14C-lactate transport assay in MCF7 breast cancer cells that were engineered to overexpress MCT1. researchgate.net Given that aggressive tumors often express high levels of MCT1 and MCT4, these transporters are considered valuable targets for cancer treatment. um.es

DHFR Inhibitory Activity of Fused Pteridine Derivatives

Dihydrofolate reductase (DHFR) is a critical enzyme for DNA synthesis and cell proliferation, making it a well-established target for anticancer drugs. acs.org The pteridine structure is a core component of several known DHFR inhibitors. For instance, pemetrexed, a clinically used anticancer agent, features a fused pyrrolo[2,3-d]pyrimidine ring system, which is structurally related to the pteridine scaffold. um.es The inhibition of DHFR by such antifolates leads to the depletion of essential precursors for DNA synthesis, ultimately causing "thymineless death" in rapidly dividing cancer cells. um.es The development of pteridine-based compounds continues to be a significant area of research for creating novel DHFR inhibitors. acs.org

Growth Inhibition of Cancer Cell Lines (e.g., Raji lymphoma cells, Murine Leukemia L1210 cells)

The anticancer potential of pteridine diones has been demonstrated through their ability to inhibit the growth of specific cancer cell lines. Novel substituted pteridine-derived inhibitors of MCT1 have shown significant anticancer activity against human Raji lymphoma cells, which express high levels of MCT1. researchgate.net The potency of these compounds was established using MTT proliferation assays. The most effective compounds from the synthesized series exhibited EC50 values ranging from 37 to 150 nM. researchgate.net

The table below summarizes the growth inhibitory activity of selected 6,7-substituted pteridine dione derivatives against Raji lymphoma cells. researchgate.net

| Compound | R¹ Substituent | R² Substituent | Raji Cell Growth Inhibition EC₅₀ (nM) |

| 14b | -(CH₂)₄OH | 4-F-benzyl | 150 ± 16 |

| 15c | -S(CH₂)₄OH | 4-F-benzyl | 37 ± 10 |

| 23b | -(CH₂)₅OH | Naphthalen-1-ylmethyl | 58 ± 10 |

| Data sourced from Wang et al., J. Med. Chem. 2014, 57(17), 7317–7324. researchgate.net |

While direct studies linking this compound specifically to the inhibition of Murine Leukemia L1210 cells are not prominent in the reviewed literature, the broad investigation of pteridine derivatives against various cancer cell lines remains an active area of research. um.esacs.org

Anti-tumor Effects in Xenograft Models

The efficacy of pteridine derivatives as anticancer agents has been evaluated in in vivo xenograft models. Dihydropteridinone compounds targeting Polo-like kinase 1 (Plk1), an enzyme highly expressed in proliferating cancer cells, have been shown to be effective in various xenograft rodent models, demonstrating significant tissue penetration and tumor growth inhibition. acs.org Similarly, other pteridine derivatives have been tested in xenograft mouse models, showing a reduction in tumor growth and metastasis-preventing potential. acs.org For instance, a specific pteridine derivative targeting the PI3K/mTOR pathway was effective in a U87 glioma cell xenograft model, reducing tumor volume. nih.gov Furthermore, MCT inhibitors with a pteridine-related thieno[2,3-d]pyrimidine (B153573) scaffold, such as AZD3965, have demonstrated significant anti-tumor activity in various lymphoma xenograft models that overexpress MCT1.

Anti-inflammatory Properties

The anti-inflammatory potential of pteridine-based compounds has been recognized, with many derivatives synthesized and evaluated for their ability to modulate inflammatory pathways. hanc.info These compounds are of interest due to their structural similarity to endogenous molecules and their potential to interact with various biological targets involved in the inflammatory cascade.

Lipoxygenase Inhibition

Efficacy in Inflammatory Models (e.g., rat colitis, rat paw edema)

Preclinical inflammatory models are essential for evaluating the in vivo efficacy of potential anti-inflammatory agents. The rat paw edema model, often induced by carrageenan, is a standard acute inflammation model used to screen for compounds with anti-inflammatory properties. youtube.comresearchgate.net Similarly, models of inflammatory bowel disease, such as rat colitis, are used to assess the potential of compounds to treat chronic inflammatory conditions. nih.gov

Notably, several 2,4-diaminopteridine (B74722) derivatives have demonstrated efficacy in a rat model of colitis, showing a reduction in inflammation at a dose of 0.01 mmol/kg with minimal tissue damage. nih.gov However, specific studies evaluating the efficacy of this compound in these or other standard inflammatory models have not been identified in the available literature.

Immunosuppressive Activity

Pteridine-based compounds have also been investigated for their potential to modulate the immune system. hanc.info Some pteridine derivatives have been reported to possess immunosuppressive properties. hanc.info For example, certain 2-amino-4-piperazin-1-yl-6-(3,4-dimethoxyphenyl)-pteridines have been shown to have both immunosuppressive and anti-inflammatory effects. nih.gov The mechanism of this immunosuppressive activity often involves the inhibition of key pathways in immune cell activation and proliferation. However, there is currently no specific data available from scientific literature detailing the immunosuppressive activity of this compound.

Mechanisms of Action Underlying Biological Effects

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. This involves identifying its molecular targets and the signaling pathways it modulates.

Elucidation of Molecular Targets and Pathways

For the broader class of pteridine derivatives, a variety of molecular targets have been identified. For instance, some pteridine derivatives function as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation, which underlies the anticancer and antimicrobial activity of compounds like methotrexate. hanc.info More recently, substituted pteridine-dione scaffolds have been investigated as inhibitors of monocarboxylate transporter 1 (MCT1), a target for cancer therapy. nih.gov

However, the specific molecular targets and signaling pathways that may be modulated by this compound to elicit any potential anti-inflammatory or immunosuppressive effects remain to be elucidated. Further research, including binding assays, enzymatic assays, and cellular signaling studies, would be necessary to identify its mechanism of action.

Influence of Structural Modifications on Biological Activity

The biological activity of pteridine derivatives is highly dependent on the nature and position of substituents on the pteridine ring system. Structure-activity relationship (SAR) studies are therefore critical for optimizing the potency and selectivity of these compounds.

For example, in the case of 2,4-diaminopteridine derivatives as lipoxygenase inhibitors, the nature of the substituent at the N-position was found to be crucial for activity. nih.gov In another study on pteridine-7(8H)-dione derivatives as epidermal growth factor receptor (EGFR) inhibitors, specific substitutions were found to be essential for their suppressor potential. frontiersin.org

A study on substituted pteridine diones as MCT1 inhibitors revealed that different binding preferences exist for the pteridine dione scaffold compared to other heterocyclic systems. nih.gov This highlights the importance of the core ring structure. However, specific SAR studies focusing on the anti-inflammatory or immunosuppressive activities of 7-substituted pteridine-2,4(1H,3H)-diones are not currently available in the scientific literature. Such studies would be invaluable for understanding how the methyl group at the 7-position influences the biological profile of the pteridine-2,4(1H,3H)-dione core and for guiding the design of more potent and selective analogs.

Coordination Chemistry and Metal Complexes of 7 Methylpteridine 2,4 1h,3h Dione

Complexation Behavior of Lumazine (B192210) Derivatives as Ligands

Lumazine derivatives, including 7-Methylpteridine-2,4(1H,3H)-dione, are known to act as multidentate ligands, offering several potential donor sites for metal coordination. Their ability to form stable complexes with various transition metals has been a subject of extensive research.

Lumazine derivatives can act as either monodentate or bidentate ligands. libretexts.org Bidentate coordination is more common and leads to the formation of stable chelate rings, a phenomenon known as the chelate effect. libretexts.org The specific binding mode depends on factors such as the metal ion's nature, the reaction conditions, and the presence of other competing ligands. Studies on related heterocyclic systems and pteridine (B1203161) analogues have shown coordination with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). nih.govnih.gov For instance, platinum(II) complexes have been synthesized with ligands containing the 1,10-phenanthroline (B135089) moiety, which shares structural similarities with the pteridine core, demonstrating the propensity of such nitrogen-containing heterocycles to bind to heavy transition metals. nih.gov The coordination can lead to various geometries, such as square planar for Pd(II) complexes or octahedral geometries for others, depending on the coordination number and the metal's electronic configuration. researchgate.netjocpr.comasianpubs.org

The most common chelation mode for lumazine derivatives involves the N5 and O4 atoms. The pyrazine (B50134) nitrogen at the N5 position and the exocyclic oxygen atom at the C4 position form a stable five-membered chelate ring with the metal ion. This bidentate N,O-coordination is a recurring structural motif in the metal complexes of many related heterocyclic compounds. The involvement of these specific atoms is supported by spectroscopic data, where shifts in the vibrational frequencies corresponding to the C=O and C=N groups are observed upon complexation. This mode of binding has been confirmed in various metal complexes with ligands possessing similar functional groups.

Structural Characterization of Metal Complexes

The definitive structures and properties of metal complexes of lumazine derivatives are established using a combination of X-ray diffraction and various spectroscopic techniques.

Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of a complex's structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. researchgate.netresearchgate.net For lumazine-type complexes, X-ray studies confirm the coordination modes, such as the N5, O4 chelation. Powder X-ray diffraction (PXRD) is also employed, especially when single crystals are not obtainable, to confirm the formation of a new crystalline phase and to distinguish the complex from the initial reactants. jocpr.comresearchgate.net Analysis of diffraction patterns can reveal the crystal system (e.g., monoclinic, orthorhombic) and unit cell parameters of the synthesized complexes. jocpr.comasianpubs.org

Table 1: Representative Crystallographic Data for Metal Complexes with Related Ligands

| Complex Type | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| Pd(II) Complex | Monoclinic | P2(1)/c | Square planar geometry with N,O-bidentate coordination. | researchgate.net |

| Fe(II) Complex | Monoclinic | - | Octahedral structure suggested by cell parameters. | jocpr.com |

| Lumazine Synthase | Cubic | I23 | Icosahedral assembly of 60 identical subunits. | nih.gov |

This table presents generalized data from related systems to illustrate typical findings.

Spectroscopic methods are vital for characterizing these complexes, particularly in solution or when diffraction-quality crystals are unavailable.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the ligand's coordination sites. A shift in the stretching frequency of the C4=O group to a lower wavenumber and changes in the pyrazine ring vibrations upon complexation are strong evidence for the involvement of the O4 and N5 atoms in metal binding. nih.govresearchgate.net The appearance of new bands at lower frequencies can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations. asianpubs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes differ significantly from that of the free ligand. The spectra often show ligand-based π-π* and n-π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands. researchgate.net For transition metal complexes with d-electrons, d-d transition bands can also be observed, providing information about the geometry of the complex. wikipedia.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal centers, such as Cu(II) or certain states of Fe and Ru, EPR spectroscopy is a powerful tool. researchgate.net It provides information about the oxidation state and the electronic environment of the metal ion. For example, the g-values obtained from the EPR spectrum of a Cu(II) complex can indicate the degree of covalent character in the metal-ligand bonds. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can be used. Chemical shifts of the protons and carbons near the coordination sites (especially around the N5 and C4 positions) are expected to change upon complexation, providing further evidence for the binding mode in solution. nih.gov

Fluorescence Spectroscopy: Pteridine derivatives are often fluorescent, a property that can be modulated by metal coordination. nih.gov Changes in the emission wavelength and quantum yield upon complexation can be used to study the binding process. The interaction of lumazine protein (LumP) with its native chromophore, a lumazine derivative, is a well-known example where fluorescence plays a key biological role. nih.gov

Table 2: Summary of Spectroscopic Characterization Techniques and Findings

| Technique | Information Obtained | Typical Observation for Lumazine-type Complexes | Reference(s) |

|---|---|---|---|

| IR Spectroscopy | Identifies donor atoms | Shift of ν(C=O) to lower frequency; new ν(M-N), ν(M-O) bands. | nih.govasianpubs.orgresearchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, geometry | π-π, n-π, LMCT, and sometimes d-d transition bands are observed. | researchgate.netwikipedia.org |

| EPR Spectroscopy | Oxidation state, metal environment | Provides g-values for paramagnetic centers like Cu(II) and Ru(III). | jocpr.comresearchgate.net |

| NMR Spectroscopy | Ligand conformation in solution | Shifts in ¹H and ¹³C signals near coordination sites for diamagnetic complexes. | nih.gov |

| Fluorescence | Binding interactions | Quenching or enhancement of fluorescence upon metal binding. | nih.gov |

Potential Biological Relevance of Pteridine-Metal Complexes

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine rings, are of significant interest due to their widespread occurrence in nature and their roles as essential enzyme cofactors and biological pigments. herts.ac.uk The coordination of metal ions with pteridine derivatives, such as this compound, can lead to the formation of metal complexes with unique properties and potential biological applications. herts.ac.ukresearchgate.net The interaction between metal ions and pteridine-like ligands can influence the electronic structure and conformation of the molecule, potentially leading to novel therapeutic or diagnostic agents. researchgate.netnih.gov The study of these metal complexes is crucial for understanding the biological roles of metals and for the development of new metallodrugs and molecular probes. nih.gov

Role as Biological Carriers for Analogous Compounds

The coordination of metal ions to organic ligands can significantly alter the lipophilicity and bioavailability of the resulting complex. This principle is a cornerstone of medicinal inorganic chemistry, where metal complexes are designed to act as carriers for biologically active molecules. The chelation of a metal ion can enhance the ability of a compound to penetrate cellular membranes, thereby delivering the active component to its target site more efficiently. researchgate.netmdpi.com

In the context of pteridine derivatives, forming metal complexes can be a strategic approach to improve their delivery and efficacy. For instance, many biologically active molecules, including some pteridine analogues, may have poor solubility or may be unable to cross biological barriers effectively on their own. By coordinating with a metal ion, the resulting complex may exhibit improved transport properties. nih.gov This concept is well-established for other classes of compounds, such as hydrazones, where metal complexation has been shown to enhance antibacterial and antifungal activity by facilitating passage through the lipid layers of microbial cell membranes. researchgate.netmdpi.com

This carrier mechanism can be attributed to several factors:

Delocalization of Pi-Electrons: The formation of the chelate ring can lead to the delocalization of π-electrons over the entire complex, which increases its lipophilic character.

Steric Factors: The size and shape of the metal complex can be tailored to interact more favorably with membrane transport proteins or channels.

While direct studies on this compound as a biological carrier are specific, the principles derived from analogous heterocyclic systems suggest a strong potential for its metal complexes in this role. The inherent biological recognition of the pteridine core, combined with the enhanced transport properties conferred by metal coordination, makes these complexes promising candidates for further investigation as drug delivery systems. herts.ac.uknih.gov

Modulation of Fluorescence Properties by Complexation

The interaction of pteridine derivatives with metal ions can profoundly influence their photophysical properties, particularly their fluorescence. Pteridines and their analogues are known for their photochemical activity and many exhibit native fluorescence. herts.ac.uk This fluorescence is highly sensitive to the molecule's chemical environment, and the coordination of a metal ion is a significant perturbation that can either enhance ("chelation-enhanced fluorescence," CHEF) or quench the emission. researchgate.netnih.gov

The modulation of fluorescence upon metal binding is a well-documented phenomenon for many organic fluorophores. rsc.org The process typically involves the ligand acting as a sensor and the metal ion as the analyte. In the case of this compound, the nitrogen and oxygen atoms in the pteridine ring system are potential coordination sites for metal ions. nih.govresearchgate.net The binding of a metal to these sites can alter the electronic distribution within the molecule, affecting the energy levels of the singlet and triplet excited states. rsc.org

Key mechanisms by which metal complexation modulates fluorescence include:

Inhibition of Photoinduced Electron Transfer (PET): In the free ligand, a non-fluorescent or weakly fluorescent state may exist due to PET from a donor part of the molecule (e.g., a lone pair on a nitrogen atom) to the fluorophore. Upon metal binding, the lone pair electrons are engaged in the coordinate bond, which can inhibit the PET process and "turn on" the fluorescence.

Increased Rigidity: Metal chelation often leads to a more rigid molecular structure. This rigidity reduces the energy loss through non-radiative pathways (like vibrational relaxation), thereby increasing the fluorescence quantum yield. nih.gov

Heavy Atom Effect: Conversely, coordination with heavy metal ions (e.g., Cu²⁺, Hg²⁺) can lead to fluorescence quenching. The strong spin-orbit coupling introduced by the heavy metal facilitates intersystem crossing from the singlet excited state to the triplet state, promoting phosphorescence over fluorescence. rsc.org

This "on-off" or "off-on" switching of fluorescence makes these complexes highly suitable for applications as selective and sensitive chemosensors for detecting specific metal ions in biological and environmental samples. researchgate.netnih.gov For example, a Schiff base derivative of a pyrimidine-dione was shown to exhibit a significant fluorescence enhancement specifically in the presence of Al³⁺ ions, forming a 1:1 complex and allowing for its selective detection. researchgate.net

Advanced Research Perspectives and Future Directions for 7 Methylpteridine 2,4 1h,3h Dione

Computational Studies and Molecular Modeling

Computational chemistry offers powerful tools to predict and analyze the behavior of molecules like 7-Methylpteridine-2,4(1H,3H)-dione at an atomic level, providing insights that guide laboratory research.

Theoretical Calculations for Ligand Conformation and Molecular Orbitals

Theoretical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the most stable three-dimensional arrangement of atoms, or conformation, of this compound. These calculations also map the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and electronic properties. While specific published studies detailing the complete orbital analysis for this compound are not extensively available, this approach is a standard first step in its computational investigation.

Docking Studies and Molecular Dynamics Simulations for Target Interaction

To explore the biological potential of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable. Molecular docking predicts the preferred orientation of the molecule when bound to a biological target, such as an enzyme's active site. Following docking, MD simulations provide a dynamic view of the complex over time, assessing the stability of the interaction and mapping key binding forces like hydrogen bonds and hydrophobic interactions. For pteridine (B1203161) derivatives, potential targets could include enzymes in the folate or riboflavin (B1680620) biosynthesis pathways. Although specific docking and MD simulation studies featuring this compound are not prominent in the literature, these computational experiments are a critical next step to identify and validate its potential biological targets.

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The core structure of this compound is a promising starting point for the development of new therapeutic agents.

Rational Drug Design Based on Structure-Activity Relationships

Rational drug design uses the understanding of how a molecule's structure relates to its biological activity—known as the structure-activity relationship (SAR)—to create more potent and selective compounds. The process involves synthesizing a series of derivatives with systematic modifications and evaluating their biological effects. For instance, modifying the methyl group at the 7-position or substituting at other positions on the pteridine ring could significantly alter target binding affinity. By correlating these structural changes with activity, a predictive SAR model can be built to guide the design of optimized derivatives.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

| Compound | R1-Substitution (at N1) | R2-Substitution (at N3) | R3-Substitution (at C6) | Biological Activity (IC₅₀, µM) |

| Parent | H | H | H | >100 |

| 1a | Methyl | H | H | 85.3 |

| 1b | Ethyl | H | H | 72.1 |

| 2a | H | Methyl | H | 90.5 |

| 3a | H | H | Phenyl | 45.8 |

| 3b | H | H | 4-Chlorophenyl | 15.2 |

This table is illustrative to demonstrate the principles of SAR and does not represent actual experimental data.

Exploration of Diverse Substitution Patterns

The synthesis of novel derivatives is key to exploring the full potential of the 7-methyllumazine scaffold. A known synthetic route to the core structure involves the condensation of 5,6-diamino-2,4-dihydroxypyrimidine sulfate (B86663) with a dicarbonyl compound. From this core, a variety of substitution patterns can be explored. For example, introducing different functional groups at the N1, N3, or C6 positions could modulate the molecule's solubility, cell permeability, and target affinity. A new procedure for the preparation of 7-methyllumazine has been described, which also allows for its cleavage to produce other valuable pyrazine (B50134) derivatives, further expanding the synthetic possibilities.

In-depth Mechanistic Investigations

Understanding the precise mechanism of action is crucial for the therapeutic development of any compound. For this compound, this involves identifying its molecular targets and elucidating its biochemical effects. Research indicates that the methyl group at position 7 in related 8-substituted 7-methyllumazines is acidic, with pKa values ranging from 8 to 9. epdf.pub This allows for the formation of a reactive 7-exomethylene anion, which can participate in further chemical reactions. epdf.pub This inherent reactivity is a key aspect of its mechanism that warrants further investigation, as it could be involved in covalent interactions with biological targets. Future studies should focus on confirming the specific enzymes or receptors it interacts with and how it modulates their function.

Detailed Enzymatic Inhibition Studies

Lumazine (B192210) synthase, a key enzyme in the riboflavin biosynthesis pathway, is a primary target for pteridine-based inhibitors. wikipedia.org The development of inhibitors for this enzyme is a promising strategy for creating new antimicrobial agents, as many pathogenic microorganisms rely on this pathway for survival. nih.govresearchgate.net

Studies on substituted lumazine derivatives have demonstrated their potential as potent inhibitors of lumazine synthase. For instance, (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione was identified as an inhibitor of Schizosaccharomyces pombe lumazine synthase. nih.gov Further optimization of this lead compound led to derivatives with significantly improved inhibitory activity against Mycobacterium tuberculosis lumazine synthase. nih.gov

Another study focused on 1,5,6,7-tetrahydro-6,7-dioxo-9-D-ribitylaminolumazines bearing alkyl phosphate (B84403) substituents. These compounds were designed as intermediate analog inhibitors and were found to be effective against both Bacillus subtilis lumazine synthase and Escherichia coli riboflavin synthase. nih.gov The introduction of a phosphate chain dramatically increased the potency of these inhibitors against M. tuberculosis lumazine synthase, with some derivatives exhibiting Ki values in the low nanomolar range. nih.gov

Table 1: Inhibitory Activity of Lumazine Derivatives against Lumazine Synthase

| Compound/Derivative | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| (E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione | M. tuberculosis lumazine synthase | 3.7 µM | nih.gov |

| 1,5,6,7-Tetrahydro-6,7-dioxo-9-D-ribitylaminolumazine with phosphate chain (Compound 21) | M. tuberculosis lumazine synthase | 0.036 µM | nih.gov |

| 1,5,6,7-Tetrahydro-6,7-dioxo-9-D-ribitylaminolumazine with phosphate chain (Compound 22) | M. tuberculosis lumazine synthase | 0.012 µM | nih.gov |

Future research should focus on the synthesis and detailed kinetic analysis of this compound and its close analogs to determine their specific inhibitory profiles against a range of clinically relevant enzymes.

Pathway Elucidation in Disease Models

The involvement of pteridine metabolism in various pathological conditions, including cancer and neurodegenerative diseases, is an active area of research. Alterations in pteridine levels have been associated with several disorders, suggesting that compounds like this compound could serve as biomarkers or therapeutic agents.

In cancer, the overexpression of certain enzymes involved in pteridine metabolism can contribute to tumorigenesis. The development of pteridine-based inhibitors targeting these pathways is a viable therapeutic strategy. nih.gov For example, derivatives of 7-hydroxy-4-methylcoumarin, a structurally related heterocyclic compound, have shown promising anticancer activity by inhibiting PI3K and Akt-1 enzymes in breast cancer cell lines. nih.gov

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, there is growing evidence linking altered pteridine metabolism to disease progression. nih.govnih.gov Tetrahydrobiopterin (B1682763) (BH4), a critical pteridine cofactor, is essential for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. researchgate.net Deficiencies in BH4 have been observed in Parkinson's disease. researchgate.net While direct studies on this compound in these models are lacking, its structural similarity to key metabolic pteridines suggests it could potentially modulate these pathways. Future studies using relevant animal and cellular models are necessary to elucidate the specific role of this compound in the pathophysiology of these diseases.

Translational Research and Therapeutic Applications

The therapeutic potential of pteridine derivatives is a major focus of translational research, aiming to bridge the gap between basic science and clinical applications.

Development of this compound-based Therapeutic Agents

The synthesis of novel derivatives of this compound is a key step in developing new therapeutic agents. By modifying the core lumazine structure, it is possible to enhance potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of various 6-aryllumazines has been reported, demonstrating the feasibility of creating a library of derivatives for biological screening. mdpi.com

The development of small molecule libraries based on the lumazine scaffold has led to the discovery of compounds with significant inhibitory activity against microbial enzymes, highlighting their potential as antimicrobial agents. nih.gov Similarly, the synthesis of novel benzopyran-2-one derivatives has yielded compounds with promising anticancer activity. nih.gov These approaches could be applied to the 7-methyl-lumazine scaffold to explore its therapeutic potential in various diseases.

Applications in Treating Diseases Related to Abnormal Pteridine Metabolism

Inborn errors of metabolism (IEMs) are a group of genetic disorders that can lead to abnormal levels of pteridines. nih.govmdpi.comnih.govnimgenetics.com Tetrahydrobiopterin (BH4) deficiency is a classic example, resulting in severe neurological symptoms if left untreated. researchgate.net Therapeutic strategies for these disorders often involve supplementation with BH4 or its synthetic analogs. nih.gov

While there is no direct evidence for the use of this compound in treating these specific disorders, the broader class of pteridines plays a crucial role. The study of pteridine metabolism and the development of related therapeutic agents are critical for managing these conditions. Future research could explore whether this compound or its derivatives could modulate the activity of enzymes involved in pteridine metabolism, potentially offering new therapeutic avenues for these rare diseases.

Analytical and Characterization Techniques in Pteridine Research

The accurate identification and characterization of pteridine compounds are essential for both basic research and clinical applications. A variety of spectroscopic methods are employed for this purpose.

Spectroscopic Methods (IR, 1H, 13C NMR, MS, LC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for elucidating the detailed structure of pteridine derivatives. researchgate.netpdx.eduorganicchemistrydata.orgmdpi.comucl.ac.uk The chemical shifts and coupling constants provide a "fingerprint" of the molecule. For synthesized 6-aryllumazine derivatives, 1H-NMR data showed characteristic signals for the NH proton at δ 11.29–12.01 ppm and the C7-H proton at δ 8.70–8.71 ppm. mdpi.com Although a complete, assigned spectrum for this compound is not published, predicted chemical shifts and data from closely related structures can provide an estimation.

Table 2: Representative 1H and 13C NMR Chemical Shifts for Lumazine Derivatives

| Derivative | Proton (Signal, δ ppm) | Carbon (δ ppm) | Reference |

|---|---|---|---|

| 6-Aryllumazine | NH-3 (s, 11.29-12.01), CH-7 (s, 8.70-8.71) | Not specified | mdpi.com |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): MS and LC-MS are crucial for determining the molecular weight and fragmentation patterns of pteridines, aiding in their identification and quantification in biological samples. hmdb.canih.gov GC-MS has been used for the analysis of derivatized 7-Hydroxy-6-methyl-8-ribityl lumazine. hmdb.ca LC-MS is particularly useful for analyzing complex mixtures and has been employed in the characterization of synthesized pteridine dione (B5365651) inhibitors.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 7-methyl-lumazine |

| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione |

| (E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione |

| 1,5,6,7-Tetrahydro-6,7-dioxo-9-D-ribitylaminolumazines |

| 7-hydroxy-4-methylcoumarin |

| Tetrahydrobiopterin (BH4) |

| 6-aryllumazines |

| 7-Hydroxy-6-methyl-8-ribityl lumazine |

| Pyranodipyrimidine |

X-ray Diffraction Analysis for Structural Confirmation

For instance, the crystal structure of 1H-Benzo[g]pteridine-2,4-dione, also known as alloxazine, has been determined, confirming its tautomeric form in the solid state. nih.gov The molecule is nearly planar, and its crystal structure is stabilized by a network of hydrogen bonds. nih.gov Another related compound, 1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carboxylic acid hemihydrate, crystallizes with the two rings of the pteridine system being nearly coplanar. nih.gov Its structure is characterized by hydrogen bonds and π-π stacking interactions between the pyrimidine (B1678525) and pyrazine rings. nih.gov

Based on these analogs, it is anticipated that a single crystal X-ray diffraction analysis of this compound would reveal a planar or near-planar pteridine ring system. The crystal packing would likely be dominated by hydrogen bonding involving the two amide protons (N1-H and N3-H) and the two carbonyl oxygens (C2=O and C4=O), as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules.

A hypothetical table of crystallographic data, based on common parameters for similar organic compounds, is presented below to illustrate the type of information obtained from such an analysis.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 820 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

This table presents hypothetical data for illustrative purposes.

The precise determination of bond lengths, bond angles, and torsion angles for this compound through X-ray diffraction would be invaluable for understanding its electronic structure and intermolecular interactions, which are key to its chemical and biological properties.

Chromatographic Purity Assessment (e.g., Gas Chromatography-Mass Spectrometry)

Ensuring the purity of a compound is paramount for reliable biological and chemical studies. Chromatographic techniques, particularly when coupled with mass spectrometry, are powerful tools for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method suitable for the analysis of volatile and thermally stable compounds.

For a polar molecule like this compound, direct analysis by GC-MS can be challenging due to its low volatility. Therefore, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable derivative. A common approach for compounds containing N-H bonds is silylation, for example, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups.

A study on the quantification of urinary 7-methyladenine, a structurally related compound, utilized a derivatization with pentafluorobenzyl bromide followed by GC-MS analysis with selective-ion monitoring. nih.gov This highlights a viable strategy for the sensitive detection and quantification of this compound.

The GC chromatogram would ideally show a single, sharp peak corresponding to the derivatized this compound, indicating a high degree of purity. The retention time of this peak is a characteristic feature of the compound under specific chromatographic conditions.

The mass spectrum obtained from the MS detector provides crucial information for structural confirmation. The molecular ion peak of the derivatized compound would be observed, and the fragmentation pattern would be characteristic of the this compound core structure and the derivatizing groups. This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for its unambiguous identification.

A hypothetical data table summarizing the expected GC-MS parameters for a TMS-derivatized this compound is provided below.

| GC-MS Parameter | Hypothetical Value/Description |

| Gas Chromatography | |

| Column | DB-5ms (or equivalent) |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV |

| Key Mass Fragments (m/z) | Molecular ion of the derivative, fragments corresponding to the loss of methyl and TMS groups, and characteristic pteridine ring fragments. |

This table presents hypothetical data for illustrative purposes.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 7-methylpteridine-2,4(1H,3H)-dione derivatives, and how are critical intermediates characterized?

- Methodology : A robust approach involves dehydrating 1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-triones in polyphosphoric acid (PPA) at 130°C for 1 hour. This yields 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones. Key intermediates are characterized via IR spectroscopy (e.g., carbonyl stretches at ~1696 cm⁻¹), ¹H/¹³C NMR (e.g., 3-NH proton at δ 11.96 ppm), and LC-MS (e.g., [M+H]+ at m/z 312 for fluorophenyl derivatives) . X-ray diffraction confirms crystalline purity and regioselectivity in alkylation reactions .

Q. How do reaction conditions influence regioselectivity during alkylation of 7-methylpteridine derivatives?

- Methodology : Alkylation with butyl chloroacetate in basic media (e.g., K₂CO₃/DMF) predominantly targets the N3 atom of the pteridine core. This selectivity is confirmed by NMR analysis of the alkylated products and computational modeling of charge distribution on reactive sites. Side reactions at other positions (e.g., O-alkylation) are minimized by optimizing solvent polarity and base strength .

Q. What spectroscopic techniques are essential for validating the structural integrity of synthesized 7-methylpteridine analogs?

- Methodology : Multi-nuclear NMR (¹H, ¹³C, 19F for fluorinated analogs) resolves substituent positions and hydrogen bonding. For example, the 1-methyl group appears as a singlet at δ 3.58–3.60 ppm. High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular formulas, while IR identifies functional groups like lactams (1680–1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 7-methylpteridine derivatives in cyclization reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during dehydration or cyclization. For instance, the energy barrier for furo-pteridine formation via PPA-mediated dehydration is ~25 kcal/mol. Molecular dynamics simulations further assess solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for 7-methylpteridine analogs?

- Methodology : Discrepancies in antimicrobial or kinase inhibition assays often arise from crystallographic polymorphism or solvent-dependent conformational changes. Redesign experiments using single-crystal X-ray structures (e.g., CCDC-deposited data) and controlled hydration protocols (e.g., DMSO-d₆ vs. TFA-d1) clarify structure-activity relationships .

Q. How do substituent electronic effects modulate the fluorescence properties of 7-methylpteridine derivatives?

- Methodology : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 7-aryl position redshifts emission maxima (λem = 450→510 nm) due to enhanced conjugation. Time-resolved fluorescence spectroscopy quantifies quantum yields (Φ) and excited-state lifetimes (τ), correlating with Hammett σ values of substituents .

Q. What role do counterions play in stabilizing 7-methylpteridine salts for crystallographic studies?

- Methodology : Hydrochloride salts (e.g., 1:1 HCl adducts) improve crystallinity by forming hydrogen-bonded networks. Single-crystal XRD reveals chloride ions interacting with NH groups (d = 2.8–3.1 Å). Ionic strength adjustments (e.g., NaCl vs. LiCl) optimize lattice packing for high-resolution data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.